tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine
Brand Name: Vulcanchem
CAS No.: 2098066-58-9
VCID: VC3119509
InChI: InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2
SMILES: C1C2COCC2CN1N
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine

CAS No.: 2098066-58-9

Cat. No.: VC3119509

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine - 2098066-58-9

Specification

CAS No. 2098066-58-9
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name 1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-amine
Standard InChI InChI=1S/C6H12N2O/c7-8-1-5-3-9-4-6(5)2-8/h5-6H,1-4,7H2
Standard InChI Key DJRTYRZZGZYFET-UHFFFAOYSA-N
SMILES C1C2COCC2CN1N
Canonical SMILES C1C2COCC2CN1N

Introduction

Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is a complex organic compound featuring a unique fused heterocyclic structure. This structure consists of a tetrahydrofuran ring fused to a pyrrole ring, with an amine group attached. The compound is of significant interest in organic chemistry, medicinal chemistry, and materials science due to its distinctive properties and potential applications in drug development and materials synthesis.

Synthesis Methods

The synthesis of tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine typically involves multi-step organic reactions. Common approaches include the cyclization of suitable precursors under acidic or basic conditions to form the desired fused heterocyclic system. The introduction of the amine group often occurs through nucleophilic substitution reactions.

Biological Activity and Applications

Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine can interact with biological targets such as enzymes or receptors, potentially modulating various biological pathways. Its unique structural features allow it to bind selectively to specific sites, which could be beneficial in pharmacology and biotechnology. Research continues to explore its biological activity and interactions with biomolecules.

Comparison with Related Compounds

Compound NameStructureKey Differences
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)anilineIncludes an aniline group instead of an amine groupDifferent functional group attached to the pyrrole ring
5-Benzyl-tetrahydro-3H-furo[3,4-c]pyrrol-1-oneFeatures a benzyl group and a ketone groupDifferent substituents and functional groups
tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylateIncludes a tert-butyl ester group and an oxo groupDifferent functional groups and solubility properties

Research Findings and Future Directions

Research on tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-amine is ongoing, focusing on its biological activity and potential therapeutic applications. The compound's unique structure allows for diverse interactions within biological systems, making it a valuable candidate for further research and development in medicinal chemistry.

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